molecular formula C10H11ClFN B13041920 (S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13041920
M. Wt: 199.65 g/mol
InChI Key: DRUAHYFELNRGHJ-JTQLQIEISA-N
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Description

(S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method starts with the halogenation of a naphthalene derivative, followed by amination to introduce the amine group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert the compound into different amine derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various functionalized naphthalenes.

Scientific Research Applications

(S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways depend on the context of its application, such as its role in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    ®-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, with different stereochemistry.

    7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the fluorine atom, leading to different chemical properties.

    6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the chlorine atom, affecting its reactivity and applications.

Uniqueness

(S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of halogen atoms and stereochemistry. This uniqueness makes it valuable for studying stereoselective reactions and developing chiral drugs.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

(1S)-7-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11ClFN/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5,10H,1-3,13H2/t10-/m0/s1

InChI Key

DRUAHYFELNRGHJ-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=CC(=C(C=C2C1)F)Cl)N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)F)Cl)N

Origin of Product

United States

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